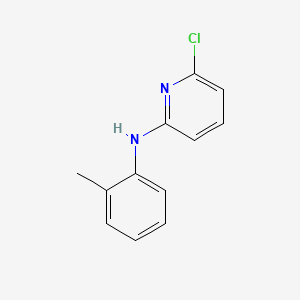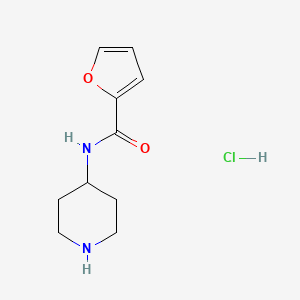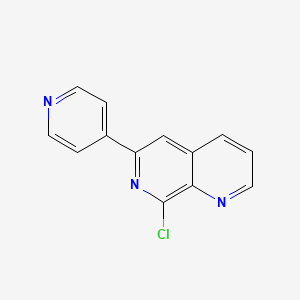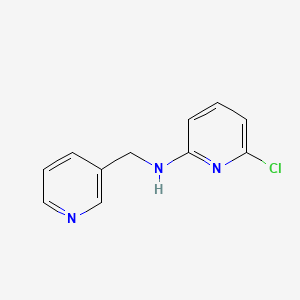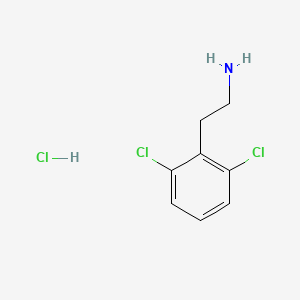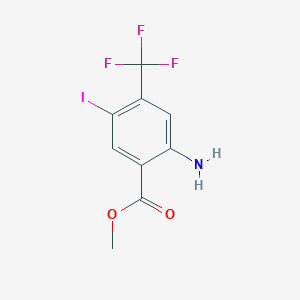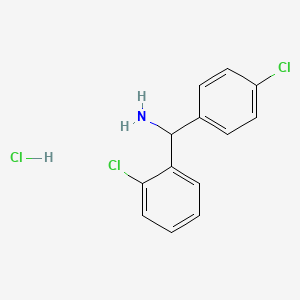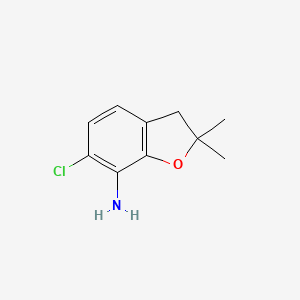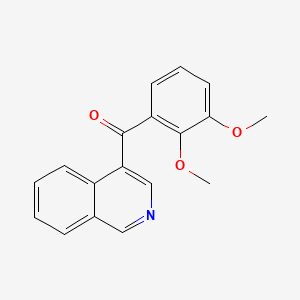
4-(2,3-Dimethoxybenzoyl)isoquinoline
説明
4-(2,3-Dimethoxybenzoyl)isoquinoline is an organic compound with the molecular formula C18H15NO3 . It has a molecular weight of 293.32 . The IUPAC name for this compound is (2,3-dimethoxyphenyl) (4-isoquinolinyl)methanone .
Synthesis Analysis
The synthesis of new isoquinoline derivatives has been proposed via intramolecular cyclization of imides obtained from acid anhydrides and 2-(3,4-dimethoxyphenyl)ethanamine (homoveratrylamine). The cyclization was carried out by treatment with sodium tetrahydridoborate and aqueous hydrogen chloride .Molecular Structure Analysis
The molecular structure of 4-(2,3-Dimethoxybenzoyl)isoquinoline consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine .Chemical Reactions Analysis
Aromatic and heteroaromatic ketoximes underwent a regioselective cyclization with alkynes in the presence of a catalytic amount of [{RuCl2(p-cymene)}2] and NaOAc to give isoquinoline derivatives in good to excellent yields .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(2,3-Dimethoxybenzoyl)isoquinoline include a molecular weight of 293.32 and a molecular formula of C18H15NO3 .科学的研究の応用
Natural Isoquinoline Alkaloids and Their Pharmacological Activities
Research has highlighted the pharmacological significance of natural isoquinoline alkaloids extracted from various plant species. These compounds have demonstrated a range of biological activities, including antimicrobial, antibacterial, and antitumor effects. The study of isoquinoline N-oxides alkaloids, in particular, reveals their potential as leads for drug discovery, emphasizing the importance of these compounds in the development of new therapeutic agents (Dembitsky, Gloriozova, & Poroikov, 2015).
Antioxidant Activity and Analytical Methods
Isoquinoline derivatives are also explored for their antioxidant properties. A comprehensive review of analytical methods for determining antioxidant activity suggests the relevance of these compounds in various applications, from food engineering to medicine. The study elaborates on several tests to measure antioxidant activity, providing a critical overview of their applicability and limitations. This indicates the potential of isoquinoline derivatives, including those related to 4-(2,3-Dimethoxybenzoyl)isoquinoline, in the assessment and utilization of antioxidant properties in different domains (Munteanu & Apetrei, 2021).
Photosensitive Protecting Groups
In synthetic chemistry, the development of photosensitive protecting groups, including those derived from isoquinoline, has shown significant promise. These groups, such as 3,5-dimethoxybenzoinyl, facilitate the protection of reactive sites during chemical reactions, enabling more complex synthetic pathways. This area of research highlights the role of isoquinoline derivatives in advancing synthetic methodologies, potentially impacting the synthesis of complex molecules for pharmaceutical applications (Amit, Zehavi, & Patchornik, 1974).
Isoquinoline Derivatives in Modern Therapeutics
The pharmacological importance of isoquinoline derivatives is further emphasized in a review focusing on their applications in modern therapeutics. These compounds, due to their structural diversity, exhibit a broad spectrum of biological activities. The review discusses various biological potentials of isoquinoline derivatives, including anti-fungal, anti-Parkinsonism, and anti-tumor activities, among others. This comprehensive analysis supports the significance of researching isoquinoline derivatives for the development of novel therapeutic agents (Danao et al., 2021).
特性
IUPAC Name |
(2,3-dimethoxyphenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-16-9-5-8-14(18(16)22-2)17(20)15-11-19-10-12-6-3-4-7-13(12)15/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNIBMOMOCTUPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)C2=CN=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601248063 | |
| Record name | (2,3-Dimethoxyphenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601248063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dimethoxybenzoyl)isoquinoline | |
CAS RN |
1187170-81-5 | |
| Record name | (2,3-Dimethoxyphenyl)-4-isoquinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-Dimethoxyphenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601248063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1453073.png)
![2-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1453074.png)


![3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine](/img/structure/B1453078.png)
